molecular formula C11H15NO3 B14452519 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid CAS No. 78823-57-1

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid

Katalognummer: B14452519
CAS-Nummer: 78823-57-1
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: YHWNRDATJQWPTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a hexanoic acid chain through a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid typically involves the reaction of pyridine derivatives with hexanoic acid or its derivatives. One common method is the condensation reaction between 2-pyridone and hexanoic acid under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-(2-Oxopyridin-1(2H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another compound with a similar oxo group and carboxylic acid functionality.

    3,4-Dimethoxyphenethylamine: A compound with a different core structure but similar functional groups.

Uniqueness

6-(2-Oxopyridin-1(2H)-yl)hexanoic acid is unique due to its specific combination of a pyridine ring and a hexanoic acid chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

78823-57-1

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

6-(2-oxopyridin-1-yl)hexanoic acid

InChI

InChI=1S/C11H15NO3/c13-10-6-3-5-9-12(10)8-4-1-2-7-11(14)15/h3,5-6,9H,1-2,4,7-8H2,(H,14,15)

InChI-Schlüssel

YHWNRDATJQWPTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1)CCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.